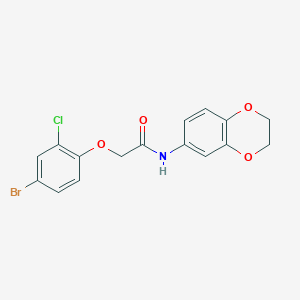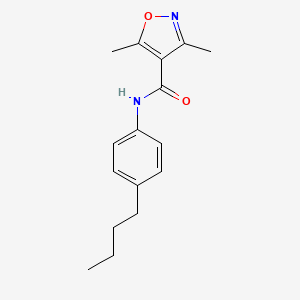
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BRD6897, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mechanism of Action
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide acts as an inhibitor of a specific protein target, which plays a crucial role in the development and progression of various diseases. By inhibiting this target, 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can potentially block the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in cells. This compound has been shown to inhibit cell proliferation, induce cell death, and reduce inflammation in various disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its high specificity for a specific protein target. This allows researchers to study the effects of inhibiting this target in various disease models. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One potential direction is the development of new drugs based on the structure of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which could potentially have improved efficacy and reduced toxicity. Another direction is the further study of the specific protein target inhibited by 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which could lead to a better understanding of its role in disease progression. Additionally, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in combination with other drugs could potentially enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form an ester intermediate. This intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product, 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c17-10-1-3-13(12(18)7-10)23-9-16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUITFGPILSXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5177481.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)

![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![(3S)-4-{3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B5177525.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5177545.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)